1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide
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Overview
Description
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide is a synthetic organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. The starting materials often include indazole derivatives, pyrrolidine, and tetrahydropyran. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the fluoro group.
Amide bond formation: to link the pyrrolidine and indazole moieties.
Cyclization: reactions to form the tetrahydropyran ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysis: to enhance reaction rates and yields.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic agent for treating diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1H-indazole derivatives: Known for their anti-inflammatory and anticancer properties.
Pyrrolidinecarboxamide derivatives: Studied for their potential as enzyme inhibitors.
Fluorinated compounds: Often exhibit enhanced biological activity and stability.
Uniqueness
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H21FN4O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-3-yl)-N-(oxan-4-ylmethyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H21FN4O3/c19-13-2-1-3-14-16(13)17(22-21-14)23-10-12(8-15(23)24)18(25)20-9-11-4-6-26-7-5-11/h1-3,11-12H,4-10H2,(H,20,25)(H,21,22) |
InChI Key |
KPMZTNAJJPQFLP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |
Origin of Product |
United States |
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